REACTION_SMILES
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[CH:1](=[O:2])[NH:3][c:4]1[c:5]2[cH:6][cH:7][cH:8][c:9]([S:14](=[O:15])(=[O:16])[Cl:17])[c:10]2[cH:11][cH:12][cH:13]1.[NH2:18][c:19]1[s:20][cH:21][cH:22][n:23]1.[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1>>[CH:1](=[O:2])[NH:3][c:4]1[c:5]2[cH:6][cH:7][cH:8][c:9]([S:14](=[O:15])(=[O:16])[NH:18][c:19]3[s:20][cH:21][cH:22][n:23]3)[c:10]2[cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CNc1cccc2c(S(=O)(=O)Cl)cccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=CNc1cccc2c(S(=O)(=O)Nc3nccs3)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |